The table below summarizes the core identification and physical property data for barium chlorate.
| Property Category | Details and Data |
|---|---|
| IUPAC Name | Barium dichlorate [1] |
| Chemical Formula | Ba(ClO₃)₂ (anhydrous); Ba(ClO₃)₂·H₂O (monohydrate) [1] |
| Molar Mass | 304.22 g·mol⁻¹ (anhydrous); 322.24 g·mol⁻¹ (monohydrate) [1] |
| Appearance | White crystalline solid [1] |
| Density | 3.18 g/cm³ (monohydrate) [1] |
| Melting Point/Decomposition | ~120 °C (monohydrate decomposes to anhydrous); Anhydrous decomposes at ~414 °C [1] |
| Solubility in Water | 33.8 g/100 mL (20 °C); 105 g/100 mL (100 °C) [1] |
This compound can be synthesized through several laboratory methods. The following workflows detail two common approaches.
Double Replacement Reaction This is a common preparation method that exploits the lower solubility of this compound compared to sodium chlorate [1].
Diagram 1: Synthesis via double replacement. Yields product potentially contaminated with sodium ions [1].
Electrolytic Synthesis This method allows for the production of sodium-free this compound, which is critical for pyrotechnic applications where sodium impurities emit a strong yellow light that overwhelms the desired green color [1].
Diagram 2: Electrolysis synthesis path. Provides high-purity, sodium-free product [1].
The following table outlines the main applications and critical safety information.
| Application/Specification | Description and Notes |
|---|---|
| Pyrotechnics (Primary Use) | Serves as a strong oxidizer to produce a vibrant green flame in fireworks and flares [2] [1]. Simple mixtures with fuels like shellac are effective [1]. |
| Chemical Precursor | Used in the production of highly pure chloric acid [1]. |
| Other Industrial Uses | Also finds roles in water treatment, analytical chemistry, and as an intermediate in specialty chemical production [2]. |
| Toxicity (GHS Labelling) | Danger - H271: May cause fire or explosion; H302: Harmful if swallowed; H332: Harmful if inhaled; H411: Toxic to aquatic life [1]. |
| Safety Notes | As a soluble barium salt, it is toxic and can cause systemic effects. It is also a strong oxidizer, presenting a fire hazard [1]. |
Barium chlorate is highly soluble in water, with solubility increasing significantly with temperature [1].
Table 1: Solubility of this compound (Ba(ClO₃)₂) in Water [1]
| Temperature | Solubility (g per 100 g of Water) |
|---|---|
| 0 °C (32 °F; 273 K) | 20.3 |
| 20 °C (68 °F; 293 K) | 33.8 |
| 80 °C (176 °F; 353 K) | 84.8 |
| 100 °C (212 °F; 373 K) | 105 |
This protocol outlines the gravimetric method for determining solubility, adapted from general practices for measuring dissolved solids [2].
M4 = (M / M3) * 1000 can be adapted for this purpose, where M3 is the mass of the evaporated solvent [2].This compound is a strong oxidizer and toxic. Meticulous safety protocols are essential [1].
The following diagram illustrates the core workflow for the solubility measurement experiment.
Solubility measurement workflow from sample preparation to data calculation.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | Ba(ClO₃)₂ (Anhydrous) | [1] [2] |
| Molar Mass | 304.23 g/mol (Anhydrous) | [2] [3] [4] |
| Molar Mass | 322.24 g/mol (Monohydrate) | [1] |
| Melting Point | 414 °C (Anhydrous, decomposes) | [1] [2] [5] |
| Density | 3.18 g/cm³ (Monohydrate) | [1] [6] |
| Appearance | White crystalline solid | [1] [6] [5] |
| Water Solubility | 33.8 g/100 mL at 20°C | [1] [5] |
Based on a molar mass of 304.23 g/mol, the percent composition of barium chlorate is as follows [7]:
| Element | Percent Composition |
|---|---|
| Barium (Ba) | 45.14% |
| Chlorine (Cl) | 23.31% |
| Oxygen (O) | 31.55% |
This compound can be synthesized through several methods. The following diagram outlines the primary production pathways:
Synthesis pathways for this compound
This method offers a route to higher-purity product, which is crucial for achieving a vibrant green color in pyrotechnics without sodium interference [2] [8].
| Parameter | Optimal Range | Effect on Current Efficiency |
|---|---|---|
| BaCl₂ Concentration | 200–250 g/L | Increases efficiency up to ~56% |
| Anode Current Density | 1.5–2.0 kA/m² | Increases reaction rate & energy use |
| Temperature | 35–45°C | Increases ion mobility, reduces side reactions |
| Cathode Rotation Speed | 1,000–1,500 rpm | Improves mass transfer, reduces polarization |
This is a common preparation method, exploiting the lower solubility of this compound compared to sodium chloride [1].
This compound is both a strong oxidizer and toxic [1] [6].
The table below summarizes core quantitative data for easy comparison, highlighting differences in thermal behavior and oxidative power.
| Property | Barium Chlorate (Ba(ClO₃)₂) | Potassium Chlorate (KClO₃) |
|---|---|---|
| Molecular Weight | 304.23 g/mol (anhydrous) [1] | 122.55 g/mol [2] |
| Oxygen Content (mass%) | 31.55% [3] | 39.17% [3] |
| Melting Point | ~413.9°C (decomposes) [1] | 356°C [2] [4] |
| Onset of Rapid Decomposition | Not explicitly found | 472°C [4] |
| Heat of Formation (ΔHf) | -184.4 kcal/mol [3] | -95.1 kcal/mol [3] |
| Heat of Decomposition | -28.0 kcal/mol [3] | -10.6 kcal/mol [3] |
| Impact Sensitivity | Explodes from strong impact [1] | Extremely shock/friction sensitive in mixtures with fuels [2] |
| Primary Stability Concern | Can self-ignite when wet; impact sensitive [1] | Very powerful oxidizer; unstable with sulfur, phosphorus, and organic compounds [2] |
The decomposition processes for these chlorates are critical to understanding their stability and reactivity.
Comparative thermal decomposition pathways for barium and potassium chlorates.
This compound decomposes directly to barium chloride and oxygen upon heating [1]. Potassium chlorate decomposition is more complex and pathway-dependent: it can decompose directly to potassium chloride and oxygen in the presence of a catalyst like manganese(IV) dioxide, or it can form potassium perchlorate as an intermediate without a catalyst [2].
While a full, step-by-step protocol for a direct stability comparison is not available, published research describes relevant experimental approaches.
One study used a combination of Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) to investigate the thermal decomposition of potassium chlorate and its composite with the explosive RDX [4].
Information on this compound highlights stability concerns and synthesis methods that imply its reactive nature.
For a researcher or scientist, the core distinctions are:
The thermal decomposition of barium chlorate is a straightforward reaction that occurs at its melting point. The products are barium chloride (BaCl₂) and oxygen gas (O₂) [1].
The balanced chemical equation for this decomposition is: Ba(ClO₃)₂ → BaCl₂ + 3 O₂ [1]
The diagram below illustrates this decomposition pathway:
Working with this compound requires strict safety precautions due to significant hazards:
The table below summarizes key properties of this compound, which are critical for designing experimental protocols [1].
| Property | Value / Description |
|---|---|
| Appearance | White crystalline solid |
| Molar Mass | 304.22 g/mol (anhydrous); 322.24 g/mol (monohydrate) |
| Density | 3.18 g/cm³ (monohydrate) |
| Melting/Decomposition Point | ~413.9 °C (anhydrous, decomposes) |
| Solubility in Water | 33.8 g/100 mL (at 20 °C) |
The search results do not contain detailed, step-by-step experimental methodologies for studying this decomposition. To find these protocols, I suggest you:
kinetics of this compound decomposition" or "thermal analysis of this compound".
The table below summarizes the nuclear magnetic resonance parameters for the water molecules in barium chlorate monohydrate (Ba(ClO₃)₂·H₂O), as determined by solid-state NMR studies.
| Nucleus | Interaction / Parameter | Reported Value | Experimental Conditions |
|---|---|---|---|
| ¹H (Proton) | Chemical Shift Anisotropy (ΔCS) [1] | 11 ± 3 ppm | Static powder, 9.4 T, Room Temperature |
| Asymmetry (ηCS) [1] | 0.3 ± 0.5 | Static powder, 9.4 T, Room Temperature | |
| H-H Dipolar Coupling Constant [1] | -29 kHz | Static powder, 9.4 T, Room Temperature | |
| ¹⁷O (Oxygen-17) | Quadrupolar Coupling Constant (CQ) [2] | Increases with decreasing temperature | MAS, 14.1 - 21.1 T, Variable Temperature |
| H-O Dipole Splitting [2] | Well-resolved splitting observed | Low temperature, without ¹H decoupling |
Here is a detailed breakdown of the key methodologies employed in the cited research.
The diagram below outlines the logical workflow for the solid-state NMR characterization of this compound monohydrate, integrating both experimental and computational approaches.
Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O) is a monoclinic crystalline solid. The following table summarizes its fundamental crystallographic parameters. [1]
| Parameter | Value / Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/c (C₂ₕ⁶) |
| Unit Cell Formula Units (Z) | 4 |
| Unit Cell Parameters | a = 8.86 Å, b = 7.80 Å, c = 9.35 Å, β = 93° 26' |
| Key Structural Features | Chlorate ions (ClO₃⁻) in low pyramidal form; Each Barium ion coordinated by eight Chlorine atoms; Water of crystallization incorporated into the structure. |
The following diagram illustrates the experimental workflow for determining the crystal structure and dynamics of this compound monohydrate, synthesizing methodologies from multiple studies:
Experimental Workflow for Crystal Structure and Dynamics Analysis
| Method | Procedure | Notes & Applications |
|---|---|---|
| Double Replacement [2] | Mix solutions of Barium Chloride (BaCl₂) and Sodium Chlorate (NaClO₃). Concentrate and cool mixture to precipitate product. | Most common method. May result in sodium contamination. |
| Direct Electrolysis [2] | Electrolysis of BaCl₂ in water: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂ | Yields sodium-free product, preferred for pyrotechnics. |
| Metathesis with Ammonium Chlorate [2] | React Barium Carbonate (BaCO₃) with boiling Ammonium Chlorate (NH₄ClO₃) solution. | Involves decomposition of ammonium carbonate byproduct. |
For advanced nuclear magnetic resonance studies, samples can be prepared with isotopic enrichment to improve sensitivity. [3]
| Property | Value / Description |
|---|---|
| Molecular Weight [2] | 322.24 g/mol (monohydrate) |
| Appearance [2] | White crystalline solid, transparent when pure |
| Density [2] | 3.18 g/cm³ (monohydrate) |
| Solubility [2] | 33.8 g/100 g H₂O at 20°C; highly soluble |
| Melting Point/Decomposition [2] | ~120°C (dehydrates to anhydrous form); 413.9°C (anhydrous form decomposes to BaCl₂ + 3 O₂) |
Advanced NMR studies provide detailed insight into the structure and dynamics of the water molecule in the crystal lattice. [3]
While this compound monohydrate itself is toxic and not used pharmaceutically, research into its structure and metal coordination chemistry provides valuable insights for drug development.
This compound (Ba(ClO₃)₂) is an inorganic oxidizer with significant applications in pyrotechnics, chemical synthesis, and specialized research. As the barium salt of chloric acid, it commonly exists as a monohydrate (Ba(ClO₃)₂·H₂O) and appears as a white crystalline solid with limited solubility in water (33.8 g/100mL at 20°C). [1] The compound is particularly valued in pyrotechnic formulations for its ability to produce vibrant green colors when combined with appropriate fuels. [2] [1]
For research and development purposes, electrolytic synthesis offers significant advantages over other methods by minimizing sodium contamination that can compromise color quality in optical applications. [3] This guide provides detailed protocols for the electrolytic production of this compound, emphasizing safety considerations, process optimization, and quality control measures suitable for research and industrial applications.
This compound possesses several critical characteristics that influence both its applications and synthesis methods. The compound has a molecular weight of 304.23 g/mol for the anhydrous form and 322.24 g/mol for the monohydrate. [1] It demonstrates thermal decomposition at approximately 414°C, breaking down into barium chloride and oxygen gas according to the reaction: Ba(ClO₃)₂ → BaCl₂ + 3O₂. [1] This decomposition profile makes it valuable as an oxidizing agent in various applications.
From a safety perspective, this compound is classified as a strong oxidizer and is toxic if ingested or inhaled. The NIOSH recommended exposure limit is 0.5 mg/m³ as a time-weighted average, with an immediate danger to life and health (IDLH) concentration of 50 mg/m³. [1] These hazards necessitate appropriate engineering controls and personal protective equipment during handling and synthesis.
Researchers have developed several approaches for this compound synthesis, each with distinct advantages and limitations:
Table 1: Comparison of this compound Synthesis Methods
| Method | Principle | Advantages | Limitations | Yield/Purity |
|---|---|---|---|---|
| Electrolysis | Electrochemical oxidation of BaCl₂ in diaphragm-less cell | Minimal sodium contamination; Direct production | Lower current efficiency; Specialized equipment required | High purity; Current efficiency ~30-40% without pH control [3] |
| Double Displacement | BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl | Simpler equipment; Established industrial process | Sodium contamination affects color quality | Commercial grade; Possible Na⁺ contamination [1] [4] |
| Ammonium Chlorate Route | 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O | High purity product | Complex multi-step process; Ammonium chlorate instability | High purity suitable for pyrotechnics [3] |
The electrolytic approach is particularly valuable for research applications requiring high-purity material with minimal alkali metal contamination, which is essential for achieving optimal color quality in pyrotechnic formulations. [3]
The electrolytic production of this compound follows the established mechanism of chlorate formation from chloride solutions. According to the widely accepted Foerster-Mueller theory, several simultaneous reactions occur in the electrolytic cell: [5]
At the anode, chloride ions undergo oxidation: 2Cl⁻ → Cl₂(aq) + 2e⁻
At the cathode, water reduction occurs: 2H₂O + 2e⁻ → H₂ + 2OH⁻
The dissolved chlorine then hydrolyzes in the solution: Cl₂(aq) + H₂O ⇌ HClO + H⁺ + Cl⁻
In the solution phase, chlorate formation proceeds through chemical reactions between hypochlorous acid and hypochlorite ions: 2HClO + ClO⁻ → ClO₃⁻ + 2Cl⁻ + H⁺
The overall reaction for the electrolytic process can be summarized as: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂ [1]
Current efficiency in these cells typically ranges between 30-40% without active pH control, due to competing reactions including the formation of oxygen at the anode. [3] The process requires approximately 6 Faradays of charge per mole of chlorate produced when following the optimal reaction pathway. [5]
Table 2: Electrolytic Cell Components and Specifications
| Component | Material Options | Key Specifications | Considerations |
|---|---|---|---|
| Anode | MMO (Mixed Metal Oxide), Platinum, Graphite substrate lead dioxide | High oxygen overpotential; Corrosion resistant | MMO susceptible to BaSO₄ poisoning [6] |
| Cathode | Stainless steel, Titanium | Hydrogen evolution efficiency; Alkali resistance | Titanium offers superior corrosion resistance [5] [6] |
| Cell Body | Glass, CPVC, Polypropylene | Temperature resistance; Chemical inertness | Transparent materials allow visual monitoring |
| Power Supply | DC constant current | 3.5-4.5V typical operating range; Adequate current capacity | Voltage depends on electrode spacing, temperature [5] |
| pH Control | Dichromate or fluoride additives | Cathode protection; Prevents hypochlorite reduction | Dichromate forms protective layer on cathode [5] |
The following diagram illustrates the typical workflow for the electrolytic synthesis process:
Barium chloride solution is prepared by dissolving BaCl₂·2H₂O in distilled water at a concentration of approximately 40g per 100mL. [3] For researchers starting from barium carbonate, the chloride salt can be prepared by careful neutralization with hydrochloric acid: 2HCl(aq) + BaCO₃(s) → BaCl₂(aq) + H₂O(l) + CO₂(g). [6] The resulting solution should be filtered to remove any insoluble residues, particularly barium carbonate or sulfate contaminants.
Additives for efficiency include potassium dichromate (K₂Cr₂O₇) at 0.5-2g/L, which forms a protective layer on the cathode preventing reduction of hypochlorite/chlorate ions. [5] For lead dioxide anodes, fluoride salts may be used instead. The initial pH should be adjusted to approximately 6, which optimizes the simultaneous presence of HClO and ClO⁻ species for efficient chlorate formation. [5]
A typical laboratory-scale cell consists of a 1-5L glass or plastic vessel equipped with an MMO anode and titanium or stainless steel cathode. Electrodes should be spaced 1-3cm apart to minimize resistance while preventing short-circuiting. The power supply should provide constant current with capability for 3.5-4.5V and current density of 0.1-0.5A/cm² depending on electrode size. [5]
Operation parameters should maintain temperature between 60-80°C, which represents an optimal balance between reaction kinetics, chlorine solubility, and electrode corrosion. [5] The process typically requires 1-3 weeks of continuous operation for complete conversion, with periodic water addition to compensate for evaporation. Progress can be monitored by testing for hypochlorite (ClO⁻) using standard iodometric titration or commercial test strips until maximum concentration is achieved, followed by its decline as chlorate forms.
After electrolysis completion, the cell liquor is transferred to evaporation dishes and concentrated until crystals form upon cooling to 25°C. [3] The resulting This compound monohydrate crystals are separated via filtration or centrifugation, with typical yields of 40-60% based on initial barium chloride. Mother liquor can be recycled to the electrolytic cell for further conversion.
For additional purification, the crude product can be recrystallized from minimal hot water (approximately 0.6L per 500-550g crude material) followed by cooling to 25°C. [4] The final product should be dried at temperatures below 50°C to prevent decomposition, with packaging in airtight containers away from combustible materials. [4]
The most common industrial process for this compound production involves double displacement between barium chloride and sodium chlorate: [4]
BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl
This metathesis reaction exploits the lower solubility of this compound compared to sodium chloride. In the industrial process described in patent CN103663380A, sodium chlorate solution (630-680g/L) is heated to 75-80°C, after which solid barium chloride is added with vigorous stirring. The reaction proceeds for 40-60 minutes at over 100°C before cooling to 25°C to crystallize the product. [4]
The primary limitation of this method is potential sodium contamination, which can impair color quality in pyrotechnic applications. Additional purification steps including recrystallization or precipitation with alcohol may be required for research-grade material. [3]
For high-purity applications, this compound can be synthesized through an ammonium chlorate intermediate: [3]
KClO₃ + NH₄HC₄H₄O₆ → KHC₄H₄O₆(s) + NH₄ClO₃(aq)
The resulting ammonium chlorate solution is then reacted with barium carbonate or hydroxide: 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O
This method requires extended boiling to drive off ammonia and carbon dioxide, but produces high-purity this compound with minimal alkali metal contamination. [3]
This compound presents dual hazards as both a toxic barium compound and strong oxidizer. Exposure can cause severe acute effects including methemoglobinemia, gastrointestinal distress, muscular stimulation followed by paralysis, and cardiac arrhythmias. [1] Long-term exposure may lead to kidney damage and baritosis (benign lung condition). [1]
Personal protective equipment should include NIOSH-approved respirators for concentrations above 0.5mg/m³, chemical safety goggles, butyl rubber gloves, and protective clothing. [7] Engineering controls such as fume hoods, adequate ventilation, and spill containment should be implemented in laboratory settings.
Electrolytic cells present specific hazards including generation of explosive hydrogen gas at the cathode and toxic chlorine gas if hypochlorite decomposition occurs. Operations should be conducted in well-ventilated areas away from ignition sources. The strong oxidizing nature of this compound necessitates strict separation from combustible materials and reducing agents.
For emergency preparedness, appropriate fire extinguishing media (water spray, dry chemical) should be readily available. Spills should be contained and cleaned immediately with appropriate personal protection. Contaminated materials should be disposed of as hazardous waste in compliance with local regulations. [1]
This compound is very harmful to aquatic organisms and must be prevented from entering waterways. [1] Waste streams should be treated to precipitate barium as insoluble sulfate before disposal. The compound should be disposed of as hazardous waste in accordance with federal, state, and local regulations. [1]
Pyrotechnics and Colorants: this compound is valued for producing vibrant green colors in pyrotechnic compositions. Simple mixtures with shellac or other organic fuels can produce high-quality green flames, making it one of the few oxidizers capable of producing color in binary mixtures. [1] The compound provides both the color source and oxidizing function in these formulations.
Chemical Synthesis: The compound serves as a starting material for producing high-purity chloric acid through reaction with sulfuric acid, which can then be used to synthesize other chlorate compounds. [1] [3] This application leverages the low solubility of barium sulfate, which precipitates completely from solution.
Analytical Chemistry: Laboratories utilize this compound in titrations and qualitative analysis for detecting sulfate ions and other analytes, valued for its predictable reactivity and solubility characteristics. [2]
Product purity can be verified through several analytical methods. Chlorate content is determined by iodometric titration, while barium content is quantified by gravimetric analysis as barium sulfate. Sodium contamination should be assessed by flame test, with any yellow coloration indicating the need for further purification. [3]
Crystal properties including particle size distribution and bulk density (typically 1.457-1.575 g/cm³) affect performance in specific applications. [4] For research purposes, additional characterization by IR spectroscopy (reference spectrum available in NIST database) provides confirmation of chemical identity. [8]
The electrolytic synthesis of this compound provides researchers with a reliable method for producing high-purity material with minimal alkali metal contamination. While the process requires specialized equipment and extended operation times, it offers significant advantages for applications requiring precise color quality or chemical purity. The optimized protocols detailed in this guide incorporate appropriate safety measures and troubleshooting approaches to support successful implementation in research environments.
Future developments in electrode materials and process control may further improve the efficiency and accessibility of this synthesis method. Researchers are encouraged to maintain thorough documentation of process parameters and outcomes to contribute to the continued optimization of this compound production methodologies.
Barium chlorate (Ba(ClO₃)₂) is a significant inorganic chemical compound with extensive applications in pyrotechnics, chemical manufacturing, and specialized industrial processes. As the barium salt of chloric acid, it exists most commonly as a white crystalline solid in both anhydrous and monohydrate (Ba(ClO₃)₂·H₂O) forms. The compound demonstrates substantial solubility in water, increasing from approximately 20.3 g/100mL at 0°C to 105 g/100mL at 100°C, facilitating its production and processing in aqueous systems [1]. This compound has a molecular weight of 304.22 g/mol in its anhydrous form and 322.24 g/mol as the monohydrate, with a density of 3.18 g/cm³ for the monohydrate form [1].
The thermal decomposition profile of this compound reveals its oxidative properties, with decomposition commencing at approximately 413.9°C where it breaks down into barium chloride and oxygen gas according to the reaction: Ba(ClO₃)₂ → BaCl₂ + 3O₂ [1]. This decomposition reaction liberates significant oxygen, making it an effective oxidizer in pyrotechnic compositions. From a safety perspective, this compound is classified as a strong oxidizer and is toxic, requiring careful handling procedures. Its oxidation potential and barium content create dual hazards of supporting vigorous combustion and presenting toxicity risks common to soluble barium compounds [1].
The industrial production of this compound employs several synthetic routes, each with distinct advantages, limitations, and technological considerations. These methods can be broadly categorized into chemical synthesis and electrochemical processes, with recent advancements focusing on improving efficiency, purity, and environmental sustainability.
Table 1: Comparison of this compound Production Methods
| Production Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Double Replacement | Barium chloride, Sodium chlorate | Concentration, Cooling, Precipitation | Simple setup, High yield | Sodium contamination affects color purity [1] |
| Electrolytic Synthesis | Barium chloride, Water | Electrolysis, 30-40% current efficiency without pH control [2] | Direct production, Sodium-free product [2] [1] | Lower efficiency, Complex equipment [3] |
| Ammonium Chlorate Route | Ammonium chlorate, Barium carbonate | Boiling solution until ammonia odor disappears [1] | High purity product, Minimal sodium contamination [2] | Multiple steps required, Ammonia handling [2] |
The double replacement reaction between barium chloride and sodium chlorate represents one of the most straightforward production methods, exploiting the differential solubility characteristics of the reactants and products. This process follows the reaction: BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl. After concentrating and cooling the reaction mixture, this compound precipitates due to its relatively lower solubility compared to sodium chloride, enabling effective separation [1]. While operationally simple, this method frequently results in sodium contamination, which is particularly problematic for pyrotechnic applications where even trace sodium impurities can overwhelm the desired green coloration with yellow emission [2].
The electrolytic production method utilizes barium chloride as both electrolyte and precursor, following the overall reaction: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂. This process typically achieves current efficiencies of approximately 30-40% without active pH control, with the electrolyte concentration starting around 40g chloride per 100mL water [2]. Modern electrolytic cells employ advanced materials including graphite or dimensionally stable anodes (DSA), with process parameters carefully controlled to optimize efficiency. Temperature maintenance between 60-80°C, pH control near neutral levels (approximately pH 6), and chromium-based additives to minimize cathodic reduction of hypochlorite intermediates represent key operational parameters [3]. Recent implementations incorporate sophisticated process control systems utilizing sensors and automation for real-time monitoring and adjustment of critical parameters including temperature, pressure, and purity levels [4].
Table 2: Industrial this compound Market Overview
| Parameter | Values | Trends & Projections |
|---|---|---|
| Market Size (2025) | $12.69 billion [5] | Anticipated to reach $22.38 billion by 2033 [5] |
| Compound Annual Growth Rate | 9.92% (2026-2033) [5] | Accelerating adoption across industrial segments [5] |
| Major Applications | Pyrotechnics, Chemical Manufacturing, Textiles, Paper Pulp [6] | Expanding into specialized chemical synthesis [4] |
| Regional Demand Patterns | North America and Europe (established markets), Asia-Pacific (emerging, rapid growth) [5] | Increasing consumption in Asia-Pacific due to industrialization [5] |
The double displacement method between barium chloride and sodium chlorate provides a straightforward approach for laboratory-scale production of this compound. This protocol yields approximately 50g of product and requires standard laboratory equipment.
Materials and Equipment:
Procedure:
Troubleshooting Notes:
This protocol describes the electrochemical production of sodium-free this compound, essential for high-quality pyrotechnic applications where sodium contamination must be avoided.
Materials and Equipment:
Procedure:
Process Optimization Notes:
The following workflow diagram illustrates the electrolytic production process:
This method utilizes ammonium chlorate intermediate to produce high-purity this compound with minimal alkali metal contamination, making it particularly suitable for applications requiring exceptional color purity in pyrotechnics.
Materials and Equipment:
Procedure:
Ammonium Chlorate Preparation:
This compound Synthesis:
Alternative Approach Using Tartaric Acid:
Safety Notes:
Rigorous quality control is essential for this compound, particularly for pyrotechnic applications where purity directly impacts performance and safety. The following analytical protocols provide comprehensive characterization methods.
Purity Assessment:
Physical Properties Determination:
Table 3: this compound Physicochemical Properties
| Property | Specification | Testing Method |
|---|---|---|
| Molecular Weight | 304.22 g/mol (anhydrous), 322.24 g/mol (monohydrate) [1] | Calculational |
| Appearance | White crystalline solid | Visual inspection |
| Density | 3.18 g/cm³ (monohydrate) [1] | Pycnometer |
| Solubility in Water | 33.8 g/100mL at 20°C [1] | Gravimetric analysis |
| Decomposition Temperature | 413.9°C (anhydrous) [1] | Thermal analysis |
| Oxygen Content | 31.55% in pure compound [2] | Calculational |
| pH (1% solution) | Approximately neutral | pH meter |
This compound serves diverse industrial applications, with its usage evolving in response to technological advancements and regulatory considerations. The compound's dual functionality as both an oxidizer and colorant ensures its continued relevance across multiple sectors.
In pyrotechnic formulations, this compound serves as both an oxidizer and green colorant. When combined with various fuels, it produces a vibrant green light with emission characteristics superior to many alternative barium compounds. Simple binary mixtures with organic fuels such as shellac can yield high-quality green flames, making it valuable for exhibition-grade fireworks [1]. The compound's ability to function effectively in relatively simple formulations represents a significant advantage over other green-emitting systems that often require more complex compositions including separate oxidizers, colorants, and chlorine donors.
Despite these advantages, this compound use in pyrotechnics has declined somewhat due to several factors: its relatively higher cost compared to alternatives like barium nitrate; its impact sensitivity in certain formulations (pure this compound can explode from strong impact); and instances of spontaneous ignition in compositions during drying processes [1] [6]. Modern pyrotechnic practice often substitutes this compound with barium nitrate or barium carbonate combined with chlorine donors, though the latter systems typically produce less saturated green emissions [1].
Beyond pyrotechnics, this compound finds application in several industrial processes:
Industrial production of this compound increasingly incorporates advanced process control technologies. Modern manufacturing facilities utilize sensor networks and automation systems for real-time monitoring and adjustment of critical parameters including temperature, pressure, and reactant concentrations. These technological implementations improve product consistency, reduce waste, and enhance operational safety [4]. The global market for this compound reflects steady demand, with projections indicating growth from $12.69 billion in 2025 to $22.38 billion by 2033, representing a compound annual growth rate of 9.92% [5].
This compound presents significant health and safety hazards that require careful management through engineering controls, personal protective equipment, and comprehensive safety protocols.
As a soluble barium compound, this compound poses substantial toxicity risks through all exposure routes (ingestion, inhalation, skin contact):
This compound functions as a strong oxidizer, presenting significant fire and explosion hazards:
This compound is very harmful to aquatic organisms, requiring careful containment to prevent environmental release [1]. Disposal must comply with local, state, and federal regulations, typically requiring management as hazardous waste. The compound carries the UN number 1445 for transportation classification [1]. Workplace exposure limits for barium compounds are typically set at 0.5 mg/m³ (TWA) for soluble barium compounds, with an IDLH of 50 mg/m³ [1].
The synthesis of barium chlorate via double decomposition is based on a metathesis reaction between barium chloride and sodium chlorate, exploiting the difference in solubility of the reactants and products in water [1].
The general reaction is: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl
Upon concentrating and cooling the reaction mixture, the less soluble this compound precipitates from the solution, allowing for its separation from the more soluble sodium chloride byproduct [1]. The primary challenge is that the resulting product can be contaminated with sodium ions, which impart a strong yellow color to flames and can overpower the desired green color of barium in pyrotechnic compositions [2] [3]. Therefore, meticulous purification through recrystallization is essential.
This compound is a toxic and strong oxidizing agent. Please adhere to the following safety protocols:
| Hazard Category | Specific Risks and Precautions |
|---|---|
| Health Hazards | Toxic if inhaled or ingested. Causes irritation to respiratory system, skin, and eyes. May cause nausea, vomiting, abdominal pain, and methemoglobinemia [1] [4]. |
| Reactivities | Strong oxidizer. Forms highly flammable or explosive mixtures with combustible materials, sulfur, sulfides, powdered metals, and ammonium salts [3] [4]. Liberates explosive chlorine dioxide gas in contact with strong acids [4]. |
| Personal Protective Equipment (PPE) | Wear a dust mask, chemical safety goggles, rubber gloves, and protective outer clothing [4]. |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Flush with water. Ingestion: Induce vomiting and seek immediate medical attention. Alert physician to potential barium poisoning [4]. |
Starting Materials
Equipment
Step 1: Dissolution of Reactants
Step 2: Reaction and Precipitation
Step 3: Filtration and Purification
Step 4: Drying
The following workflow diagram summarizes the key stages of this preparation method:
Solubility and Physical Properties The success of this method relies on the differing solubilities of the compounds involved. The table below summarizes key data [2] [1].
| Compound | Molecular Weight (g/mol) | Solubility in Water (g/100g, @20°C) | Note |
|---|---|---|---|
| This compound (Ba(ClO₃)₂) | 304.23 (anhydrous) | 33.8 | Product; precipitates upon cooling. |
| Barium Chloride Dihydrate (BaCl₂·2H₂O) | 244.27 | 31.2 (approx.) | Reactant. |
| Sodium Chlorate (NaClO₃) | 106.44 | 101 (approx.) | Reactant; remains in solution. |
| Sodium Chloride (NaCl) | 58.44 | 36.0 | By-product; remains in mother liquor. |
Yield and Efficiency
The double decomposition method provides a viable laboratory-scale route to synthesize this compound. The procedure's key advantage is its simplicity, but its major limitation is the introduction of sodium ion impurities, which necessitates rigorous and potentially time-consuming purification. For applications requiring high-color-purity green flames in pyrotechnics, the additional effort to remove sodium is essential. Alternative methods, such as the ammonium chlorate route or electrolysis, can be explored to circumvent this contamination issue from the outset.
Barium chlorate (Ba(ClO₃)₂) represents a specialized oxidizer that has historically been used in pyrotechnics to produce vibrant green flames, making it particularly valuable for high-quality exhibition fireworks and military signal devices. As the barium salt of chloric acid, it commonly exists as a white crystalline solid in both anhydrous and monohydrate (Ba(ClO₃)₂·H₂O) forms, with the monohydrate decomposing to the anhydrous form at approximately 120°C and further decomposing to barium chloride and oxygen at 413.9°C [1]. The compound's significance in pyrotechnics stems from its dual functionality as both an oxygen donor and a color emitter, enabling the creation of intense green flames with relatively simple mixtures.
The fundamental properties of this compound make it particularly suitable for pyrotechnic applications. With a molar mass of 304.22 g·mol⁻¹ for the anhydrous form and 322.24 g·mol⁻¹ for the monohydrate, it exhibits favorable solubility characteristics in water, ranging from 20.3 g/100mL at 0°C to 105 g/100mL at 100°C [1]. This solubility profile facilitates various synthesis and purification methods. From a thermal perspective, this compound demonstrates greater stability in formation from elements (ΔHf = -184.4 kcal/mol) compared to potassium chlorate (ΔHf = -95.1 kcal/mol), yet releases significantly more energy during decomposition (-28 kcal/mol versus -10.6 kcal/mol for KClO₃), contributing to more intense combustion events in pyrotechnic applications [2].
The characteristic green color produced by this compound in flames results from fundamental atomic emission processes that occur when the compound is subjected to high temperatures. When this compound decomposes in a flame, the intense thermal energy excites the valence electrons of barium atoms to higher energy orbitals. As these excited electrons return to their ground state, they release energy in the form of photons with specific wavelengths corresponding to the green portion of the visible spectrum (approximately 510-560 nm) [3]. This emission spectrum serves as a unique fingerprint for barium ions and forms the physical basis for flame emission spectroscopy, atomic emission spectroscopy, and flame photometry techniques.
The heat of combustion from the pyrotechnic reaction plays a critical role in determining color quality and intensity. Sufficient temperature is required to ensure complete decomposition of the this compound and efficient excitation of the barium atoms. The oxidation-reduction (redox) reaction between the chlorate oxidizer and organic or metallic fuels generates the necessary thermal energy, with temperatures typically reaching 1500-2000°C in properly formulated green pyrotechnic compositions [4]. Without adequate combustion temperatures, the barium electrons won't achieve sufficient excitation, resulting in washed-out colors or failure to produce the characteristic green hue altogether.
A crucial aspect of this compound chemistry in pyrotechnics involves the presence of chlorine donors in the formulation, which significantly enhance color purity and intensity. While barium ions alone can produce green emission, the formation of barium monochloride (BaCl) species in the flame creates a more efficient green emitter with superior spectral characteristics [5]. The chlorine donors, typically organic chlorine-containing compounds such as polyvinyl chloride, chlorinated paraffins, or other chlorocarbons, decompose during combustion to provide atomic chlorine that readily combines with barium to form these monochloride intermediates.
The practical importance of chlorine donors is demonstrated in advanced pyrotechnic formulations where color purity and intensity are paramount. Research has shown that optimized mixtures containing balanced ratios of this compound and chlorine donors can achieve green emission with spectral purity exceeding 85%, significantly higher than the 65% achieved by conventional formulations [6]. This enhancement occurs because the barium monochloride species have more favorable emission characteristics compared to atomic barium or barium oxide species that would otherwise form in the absence of sufficient chlorine. The chlorine donor system must be carefully balanced, however, as excess chlorine can lead to incomplete combustion or reduced flame temperature, ultimately diminishing color quality.
Table 1: Core Components in this compound Green Formulations
| Component Type | Example Compounds | Function | Typical Percentage |
|---|---|---|---|
| Oxidizer | This compound | Provides oxygen for combustion, source of barium ions | 60-80% |
| Chlorine Donor | Polyvinyl chloride, chlorinated paraffins | Enhances green color through BaCl formation | 10-20% |
| Metallic Fuel | Aluminum-magnesium alloy (PAM), magnesium | Increases flame temperature, intensity | 8-12% |
| Organic Fuel/Binder | Shellac, iditol, dextrin | Provides secondary fuel, composition integrity | 3-10% |
| Color Modifier | Copper compounds | Adjusts hue, color balance | 0-5% |
Designing effective this compound-based green pyrotechnic compositions requires careful balance of components to achieve optimal color quality, burn rate, and stability. The oxidizer system typically features this compound as the primary component, providing both the color-emitting barium ions and a significant portion of the combustion oxygen. While this compound alone can produce green flames, modern formulations often incorporate secondary oxidizers such as potassium nitrate or potassium perchlorate to modify burn characteristics, though these may impact color purity if they introduce competing emitters like sodium or potassium [5].
The fuel system represents another critical formulation consideration, with choices significantly affecting combustion temperature and consequently color quality. Metallic fuels such as aluminum-magnesium alloys (typically 8-10% in advanced formulations) provide high energy density and elevated flame temperatures necessary for efficient barium excitation [5]. Simultaneously, organic binders like shellac or iditol (3-4%) serve dual purposes as secondary fuels and composition stabilizers, ensuring mixture integrity during storage and firing [7] [5]. The careful proportional balance between these components determines not only color quality but also sensitivity, stability, and burning characteristics of the final composition.
Table 2: Specific this compound Green Formulations
| Formulation Purpose | This compound | Al-Mg Alloy | Chlorine Donor | Binder/Fuel | Other Components |
|---|---|---|---|---|---|
| Standard Green Star | 70% | 10% | 15% (PVC) | 5% (shellac) | - |
| Signal Flare | 67-73% | 8-10% | 16-19% (chlorinated paraffin) | 3-4% (iditol) | - |
| Simple Green Mix | 75% | - | 15% (PVC) | 10% (dextrin) | - |
| High-Intensity Green | 65% | 15% | 12% (PVC) | 8% (shellac) | - |
Advanced formulations documented in patent literature demonstrate the sophisticated approach required for optimal green emission. One particularly optimized composition for signal flares and fireworks includes 67-73% barium nitrate (functioning as both oxidizer and color source), 8-10% aluminum-magnesium alloy powder as metallic fuel, 3-4% iditol as organic fuel-binder, and 14-16% powdered chlorinated paraffin combined with 2-3% liquid chlorinated paraffin as the chlorine donor system [5]. This specific formulation achieves superior color quality and burning characteristics through its balanced approach to fuel-oxidizer ratios and the dual-phase chlorine donor system.
For laboratory purposes, simpler formulations provide accessible alternatives while still producing quality green emission. A basic yet effective mixture might consist of 70% this compound as the primary oxidizer and colorant, 15% polyvinyl chloride as chlorine donor, and 15% shellac or other resin as fuel and binder [7]. Such binary or ternary mixtures benefit from simplicity and reduced sensitivity while still producing the characteristic green flame, though with potentially less color purity and intensity than more sophisticated formulations. These simpler compositions are particularly valuable for educational demonstrations or preliminary research where ease of preparation and safety outweigh optimal performance requirements.
The double displacement reaction between barium chloride and sodium chlorate represents the most straightforward laboratory-scale synthesis of this compound. Begin by preparing separate saturated solutions of barium chloride dihydrate (BaCl₂·2H₂O) and sodium chlorate (NaClO₃) in distilled water at approximately 70°C. Gradually add the sodium chlorate solution to the barium chloride solution with continuous stirring, maintaining the temperature at 60-70°C to enhance reaction kinetics. The following reaction occurs:
BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl
As the mixture cools, this compound precipitates due to its lower solubility compared to sodium chloride, particularly at reduced temperatures. After cooling to room temperature, collect the crystals by vacuum filtration and wash with small quantities of ice-cold distilled water to remove residual sodium chloride. The product typically contains sodium contamination that can impair color quality in pyrotechnic applications, requiring recrystallization from hot distilled water for purification [1].
Electrochemical preparation provides an alternative route that avoids sodium contamination. Prepare an electrolyte solution by dissolving barium chloride dihydrate in distilled water at a concentration of approximately 40g/100mL. Use inert electrodes (typically platinum or carbon) and apply a direct current with careful control of voltage and temperature to prevent side reactions. The overall cell reaction follows:
BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂
The process typically achieves 30-40% current efficiency without pH control. Following electrolysis, concentrate the cell liquor by gentle evaporation until crystals form, then recover the this compound by filtration. Due to the similar solubilities of this compound and barium chloride, initial crops may contain mixtures, requiring fractional crystallization or sequential cropping for purification. This method produces this compound with higher purity regarding alkali metal contamination, benefiting color quality in pyrotechnic applications [2].
For highest purity applications, the ammonium chlorate method eliminates alkali metal contamination entirely. Begin by reacting potassium chlorate with ammonium sulfate in solution, then evaporate until a thin slurry of potassium sulfate begins to form:
2KClO₃ + (NH₄)₂SO₄ → K₂SO₄ + 2NH₄ClO₃
Precipitate the remaining potassium sulfate by adding alcohol, then recover the ammonium chlorate solution by decantation or filtration. Remove alcohol by distillation at approximately 70°C, exercising caution as concentrated ammonium chlorate solutions can be explosive. Add barium hydroxide or carbonate to the ammonium chlorate solution and heat until ammonia odor disappears:
2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + H₂O + CO₂
Finally, evaporate the solution to crystallization and recover the pure this compound crystals. This method yields this compound with exceptional purity, making it ideal for research applications where color quality is paramount [2].
Diagram 1: Pyrotechnic Formulation Preparation Workflow
The preparation of this compound-based pyrotechnic compositions requires strict adherence to safety protocols and precise processing techniques to ensure consistent performance and minimal sensitivity. Begin by thoroughly drying all components separately at 50-60°C in a drying oven for at least 24 hours, then store in a desiccator until use. Pre-process each component by sieving through a 100-mesh screen to eliminate agglomerates and ensure uniform particle size, which promotes homogeneous mixing and consistent burning characteristics [5].
Weigh each component separately with analytical precision (±0.01g) according to the desired formulation, using non-sparking implements and conducting operations in a clean, dedicated area with minimal static electricity risk. For initial mixing, combine the components in small batches (typically ≤100g total mass) using a non-sparking container and implements (plastic or wooden utensils are acceptable). Initially mix by gentle shaking or rolling for 5-10 minutes to achieve preliminary homogenization, never using metal implements that could generate sparks through impact or friction [8].
For final homogenization, pass the mixture through a 30-40 mesh screen three to five times, which provides thorough mixing while minimizing hazardous friction. If the composition requires consolidation for specific applications (stars, cylinders, etc.), gradually add 5-10% by weight of a volatile solvent (water, alcohol, or acetone) while mixing to achieve a dough-like consistency. Press the moistened composition into molds using manual or hydraulic presses, exercising caution to avoid excessive pressure that could generate hazardous compression heating. Finally, air-dry the pressed items at ambient temperature for 48 hours, then store in sealed containers with clear labeling indicating composition, date, and hazard information [5].
Table 3: this compound Hazard Classification
| Hazard Category | Classification | Protective Measures | Exposure Limits |
|---|---|---|---|
| Toxicity | Poisonous, toxic if ingested | Dust mask, gloves, eye protection | TWA: 0.5 mg/m³ [1] |
| Methemoglobinemia Risk | Blood oxygen carrier disruption | Adequate ventilation, respiratory protection | IDLH: 50 mg/m³ [1] |
| Environmental Impact | Very harmful to aquatic life | Containment, proper disposal | - |
| Reactivity | Strong oxidizer, friction/impact sensitive | Non-sparking tools, static control | - |
This compound presents multiple significant health hazards that require careful management in laboratory and production settings. As a soluble barium compound, it poses risks of systemic toxicity if ingested, inhaled, or absorbed through the skin, with potential effects including nausea, vomiting, diarrhea, and abdominal pain at lower exposure levels. More seriously, high-level exposure may cause methemoglobinemia, a condition where the blood cannot carry sufficient oxygen, potentially leading to dizziness, trouble breathing, collapse, and even death [1]. Additionally, the compound may cause tremors, seizures, muscle twitching, and irregular heartbeat in cases of significant exposure.
From an environmental perspective, this compound poses substantial risks to aquatic organisms if released into waterways, necessitating careful containment and disposal practices [1]. Residual chemicals from pyrotechnic compositions, including barium compounds, can contribute to environmental pollution, with potential for bioaccumulation in ecosystems. Regulatory compliance requires treating this compound and its waste products as hazardous materials, with disposal following all local, state, and federal regulations governing toxic and oxidizing substances [1] [8].
Operational safety when working with this compound requires comprehensive hazard control measures to prevent accidental ignition or exposure. Always wear appropriate personal protective equipment including dust masks (NIOSH-approved for toxic dusts), chemical-resistant gloves, safety goggles, and protective clothing when handling the compound [7]. Implement strict hygiene practices including prohibiting eating, drinking, or smoking in areas where this compound is handled, and provide adequate washing facilities for post-handling cleanup.
Perhaps the most critical safety consideration involves the incompatibility of this compound with sulfur and sulfides, as such combinations can lead to spontaneous ignition [7]. This reaction hazard occurs because sulfur reacts with water and air to form small amounts of sulfuric acid, which then reacts with chlorates to produce chlorine dioxide (ClO₂), an explosive gas that ignites many organic materials on contact. Additionally, mixtures containing this compound demonstrate heightened sensitivity to friction and impact compared to other chlorate-based compositions, requiring extra care in handling and processing [7].
Storage requirements for this compound emphasize isolation from incompatible materials and protection from environmental factors. Store in sealed, clearly labeled containers in a cool, dry, well-ventilated area specifically designated for oxidizing agents, separately from fuels, reducing agents, and especially sulfur compounds. Implement static electricity controls in storage and handling areas, including conductive flooring and containers where appropriate. Maintain comprehensive documentation including material safety data sheets, inventory records, and standard operating procedures, and ensure all personnel receive thorough training in hazards and emergency procedures before working with this compound or its formulations [8].
Recent research has developed innovative green pyrotechnic formulations that eliminate barium compounds entirely, responding to health and environmental concerns. The most promising of these alternatives centers on boron carbide as the primary green emitter in combination with trinitroethylborate (TNEB) as an oxidizer [6]. This system represents a significant advancement as it completely eliminates both the toxic barium compounds and traditional chlorine donors, offering a more environmentally benign alternative while maintaining performance standards.
The boron-based formulation achieves remarkable color quality, with reported spectral purity of 85% compared to approximately 65% for conventional this compound-based green flares [6]. This enhanced purity results in a more visually distinct green emission that one researcher described as "one of the greenest greens ever produced by pyrotechnical means" [6]. Additionally, the formulation demonstrates extremely low sensitivity to shock and friction, addressing a significant safety concern associated with traditional chlorate-based compositions. While susceptibility to humidity requires further evaluation, this boron-based system represents a promising direction for future green pyrotechnics, particularly in applications where environmental impact and safety are primary concerns.
Barium nitrate (Ba(NO₃)₂) serves as a partial alternative to this compound in some green pyrotechnic formulations, though with different combustion characteristics and color properties. While barium nitrate provides both barium ions for color emission and oxidizing capacity, its oxygen content by weight is lower than that of this compound (approximately 30% versus 39% available oxygen), resulting in generally less intense combustion [2] [4]. This typically necessitates the addition of supplemental oxidizers such as potassium perchlorate or potassium nitrate to achieve adequate combustion temperatures for vibrant color production.
Modern green pyrotechnic compositions more commonly employ barium nitrate or barium carbonate in combination with a chlorine donor and high-chlorine oxidizer rather than this compound [1]. These systems benefit from the reduced sensitivity of nitrate compounds compared to chlorates while still producing acceptable green colors, though often with less spectral purity than the best chlorate-based formulations. The shift toward nitrate-based systems reflects broader industry trends favoring enhanced safety characteristics, particularly for consumer fireworks and applications where storage stability and handling safety outweigh optimal color quality requirements.
This compound remains a technically valuable compound for producing high-quality green flames in pyrotechnic applications, despite valid concerns regarding its toxicity and reactivity. Its unique combination of oxidizing capacity and efficient green emission when properly formulated with chlorine donors makes it difficult to replace in applications demanding the highest color purity and intensity. The comprehensive protocols outlined in these application notes provide researchers with technically sound methods for synthesizing, handling, and formulating this compound-based compositions while managing the significant associated hazards.
Future research directions in green pyrotechnic technology include further development of non-toxic alternative formulations based on boron and other non-heavy metal emitters, refinement of chlorine donor systems to enhance color purity while reducing combustion toxicity, and improved processing techniques to enhance safety during manufacturing. Additionally, computational modeling of combustion processes and color emission mechanisms may enable more targeted formulation designs, potentially reducing the empirical experimentation traditionally required in pyrotechnics development. As regulatory pressure on hazardous chemicals increases and environmental considerations become more prominent, these research directions will likely shape the next generation of green pyrotechnic technologies, potentially diminishing the role of this compound in favor of safer, more sustainable alternatives.
Table 1: Basic Properties of Barium Chlorate and Chloric Acid
| Property | This compound [Ba(ClO₃)₂] | Chloric Acid (HClO₃) |
|---|---|---|
| Molecular Weight | 304.22 g/mol (anhydrous) [1] | 84.46 g/mol [2] |
| Appearance | White crystalline solid or white powder [1] [3] | Colorless aqueous solution [2] |
| Solubility in Water | 33.8 g/100 mL at 20°C [1] | 40 g/100 mL at 20°C [2] |
| Melting/Boiling Point | Monohydrate decomposes at ~120°C; Anhydrous decomposes at ~414°C [1] | ~ -20°C (melting point); 40°C (boiling point, for <10% solution) [2] |
| Primary Uses | Oxidizer in green pyrotechnics, production of chloric acid [1] [4] | Precursor for chlorate salts, potent oxidizing and bleaching agent [2] |
| Stability | Decomposes to BaCl₂ and O₂ at melting point [1] | Cannot be isolated in pure form; stable in aqueous solution up to ~30% concentration at low T [2] |
This compound can be synthesized through several methods, each with different advantages regarding purity and complexity.
This common method reacts barium chloride with sodium chlorate, exploiting the lower solubility of this compound [1] [3] [4].
This method avoids sodium contamination and is suitable for high-purity needs [1] [5].
This method provides a sodium-free alternative without specialized equipment [5].
Synthesis Pathways for this compound
Chloric acid is synthesized by reacting this compound with dilute sulfuric acid, precipitating the barium as insoluble sulfate [2].
Workflow for Chloric Acid Synthesis
Table 2: Hazard Overview and Safety Measures
| Hazard Category | Specific Risks | Recommended Safety Measures |
|---|
| Toxicity | - this compound is toxic if ingested or inhaled [1] [4].
This is a classical and fundamental method for the quantitative determination of sulfate ions. The principle involves precipitating sulfate with barium chloride to form insoluble barium sulfate (BaSO₄), which is then isolated, weighed, and used to calculate the sulfate content [1].
Workflow for Gravimetric Sulfate Determination
The following diagram outlines the key steps in this protocol:
1. Sample Preparation
2. Precipitation of Barium Sulfate
3. Filtration and Washing
4. Ignition and Weighing
5. Calculation
The percentage of sulfate in the sample is calculated as follows:
% SO₄²⁻ = (Mass of BaSO₄ precipitate × Molecular weight of SO₄²⁻) / (Mass of sample × Molecular weight of BaSO₄) × 100
The quality of the barium sulfate precipitate is highly dependent on the conditions, and co-precipitation of impurities is a major concern [1].
Table 1: Factors Affecting Barium Sulfate Precipitation
| Factor | Effect on Analysis | Recommendation |
|---|---|---|
| Acidity | Prevents precipitation of BaCO₃ or Ba₃(PO₄)₂. | Maintain a slightly acidic solution with dilute HCl [1]. |
| Temperature | Affects crystal size and purity. Higher temperature reduces supersaturation. | Precipitate from a hot, near-boiling solution [1]. |
| Rate of Reagent Addition | Rapid addition leads to excessive co-precipitation. | Add BaCl₂ solution slowly, with constant stirring [1]. |
| Digestion Time | Allows for Ostwald ripening, improving filterability. | Digest the precipitate for a minimum of 1-2 hours [1]. |
| Presence of Foreign Ions | Co-precipitation can cause significant positive or negative errors. | Be aware of interfering ions like Fe³⁺, Ca²⁺, NO₃⁻, ClO₃⁻ [1]. |
For contexts requiring higher sensitivity, such as measuring sulfate in biological fluids like urine, other methods have been developed.
Extreme caution must be exercised when handling barium compounds, as their toxicity is directly related to their water solubility.
Table 2: Toxicity and Solubility of Common Barium Compounds
| Compound | Solubility in Water (at 20°C) | Relative Toxicity | Key Hazards |
|---|---|---|---|
| Barium Sulfate (BaSO₄) | 0.0022 g/L (Insoluble) [4] | Low (Non-toxic) | Radiopaque contrast agent for medical imaging. Safe for ingestion due to insolubility [5]. |
| Barium Chloride (BaCl₂) | 375 g/L (Highly soluble) [4] | Highly Toxic | Rapidly absorbed; causes severe hypokalemia, GI distress, muscle paralysis, cardiac arrhythmias; can be fatal [5]. |
| Barium Carbonate (BaCO₃) | 0.02 g/L (Low solubility) [4] | Toxic | Used as a rodenticide; toxic due to reaction with stomach acid [5]. |
| Barium Chlorate (Ba(ClO₃)₂) | Highly Soluble (Specific data not in sources) | Highly Toxic | Similar toxicity to chloride; also a strong oxidizer, posing fire and explosion risk. |
Safety Protocols:
While the gravimetric method using barium chloride is a robust and standard technique for sulfate analysis, it is imperative to use it with a full understanding of its parameters and pitfalls, particularly regarding purity and digestion. The absence of specific data on this compound sulfate in the available literature suggests that for such a mixed-anion system, method development and validation would be necessary, potentially building upon the principles outlined in the sulfate determination protocol. Safety remains the highest priority when working with soluble and toxic barium salts like barium chloride and this compound.
Gravimetric analysis is a classical quantitative method for determining the amount of a substance based on the mass of a pure, isolated precipitate [1]. This technique is renowned for its high accuracy and precision. For barium chlorate (Ba(ClO₃)₂), the analysis typically involves its precipitation from a solution and its subsequent conversion into a stable, weighable compound.
This application note provides a detailed protocol for the gravimetric estimation of barium, adapting general principles [1] [2] to the context of this compound. The core of the method involves precipitating barium ions as barium sulfate (BaSO₄), a compound known for its very low solubility, which facilitates high-yield precipitation and accurate results [1]. The mass of BaSO₄ obtained is used to stoichiometrically calculate the mass of barium in the original sample, from which the purity of the this compound can be derived.
| Category | Items |
|---|---|
| Chemicals & Reagents | Unknown this compound sample, 6 M Hydrochloric Acid (HCl), 0.5 M Sodium Sulfate (Na₂SO₄) or Sulfuric Acid (H₂SO₄), Ethanol, Distilled or deionized water |
| Lab Equipment | Analytical balance (0.1 mg precision), Drying oven (set to 105-120°C), Desiccator, Porcelain crucibles or Gooch crucibles, Whatman ash-less filter paper (No. 40, 42, or equivalent), Beakers (250 mL, 400 mL), Glass stirring rods, Wash bottle, Funnel, Hotplate |
The following table outlines the key parameters and formulas for calculating the purity of your this compound sample.
| Parameter | Formula / Value | Description |
|---|---|---|
| Molar Mass (BaSO₄) | 233.39 g/mol | From standard atomic weights. |
| Molar Mass (Ba) | 137.33 g/mol | From standard atomic weights. |
| Molar Mass (Ba(ClO₃)₂) | 304.23 g/mol | From standard atomic weights. |
| Gravimetric Factor (G.F.) | ( \frac{\text{Molar Mass of Ba}}{\text{Molar Mass of BaSO₄}} = \frac{137.33}{233.39} ) | Factor to convert mass of BaSO₄ to mass of Ba. |
| Mass of Barium | ( \text{Mass of BaSO₄} \times \text{G.F.} ) | The mass of barium in your sample. |
| Purity of Ba(ClO₃)₂ | ( \frac{\text{Mass of Ba} \times \frac{\text{Molar Mass of Ba(ClO₃)₂}}{\text{Molar Mass of Ba}}}{\text{Mass of Sample}} \times 100% ) | The final percentage purity. |
Example Calculation:
A result exceeding 100% suggests a systematic error, such as incomplete washing leading to occluded impurities, or a calculation error. This highlights the need for meticulous technique.
The following diagram visualizes the key stages of the gravimetric analysis protocol.
Critical Parameters for Success:
Common Issues and Solutions:
| Issue | Possible Cause | Solution |
|---|---|---|
| Fine, Gel-like Precipitate | Precipitation was too rapid. | Re-precipitate by re-dissolving and repeating with slower addition. |
| Peptization | Wash water causes colloid formation. | Wash with a dilute electrolyte solution like nitric acid or ammonium nitrate. |
| High/Erratic Results | Contaminated wash water, incomplete washing (occluded impurities), or hygroscopic precipitate. | Use high-purity water, ensure thorough washing, and use a desiccator consistently. |
| Low Results | Incomplete precipitation, precipitation losses during transfer, or solubility losses. | Check for complete precipitation, use quantitative transfer techniques, and avoid excessive wash volumes. |
This protocol outlines a reliable gravimetric method for determining the purity of this compound. By strictly adhering to the detailed procedures for precipitation, filtration, and drying, and by incorporating robust quality control measures, researchers can obtain highly accurate and reproducible results. The principles described can also be adapted for the analysis of other barium-containing compounds.
Salt bath heat treatment involves immersing metal components in a bath of molten salt to achieve precise and uniform changes in their mechanical properties, such as hardness, strength, and ductility [1]. Barium chloride is a key component in certain salt baths due to its high melting point and excellent heat transfer characteristics [1] [2].
Barium chloride is notably used in neutral salts for processes like annealing, austenitizing, hardening, and tempering, particularly for steel [1] [3]. The table below summarizes common salt types and their functions:
| Salt Type | Primary Components | Common Applications | Key Features |
|---|---|---|---|
| Neutral Salts [3] | Blends of chlorides (e.g., BaCl₂) [3] | Annealing, austenitizing, hardening, tempering of steel [3]. | Provides a neutral environment, excellent fluidity, and high stability [3]. |
| Quenching & Tempering Salts [3] | Nitrate-nitrite salts [3] | Martempering, austempering, and tempering [3]. | Water-soluble, easily washed, high heat-transfer rates [3]. |
| Carburizing Salts [3] | Cyanide salts [3] | Case hardening (carburizing) of steel [3]. | Produces uniform, hard wear-resistant surfaces [3]. |
| Descaling Salts [3] | High-alkalinity salts [3] | Removal of oxides from ferrous and non-ferrous metals [3]. | Produces scale-free surfaces without base metal loss [3]. |
The selection of a specific salt mixture depends on the required operating temperature. The table below outlines the specifications for different neutral salts, including those containing barium chloride:
| Product Name | Melting Point | Working Range | Primary Use Cases |
|---|---|---|---|
| Neutral Salt C [3] | 850°F (454°C) | 950°F - 1600°F (510°C - 871°C) | Lower-temperature hardening processes [3]. |
| Neutral Salt B [3] | 1200°F (649°C) | 1300°F - 1700°F (704°C - 927°C) | A barium-free option for mid-range temperatures [3]. |
| Neutral Salt H [3] | 1200°F (649°C) | 1300°F - 1900°F (704°C - 1038°C) | General-purpose neutral salt bath [1]. |
| Neutral Salt HH [3] | 1600°F (871°C) | 1700°F - 2400°F (927°C - 1316°C) | High-temperature applications, such as high-speed steel [1] [3]. |
The following workflow details the key steps for executing a hardening process using a neutral salt bath, such as one based on barium chloride.
Salt Bath Hardening and Tempering Workflow
Workpiece Preparation:
Salt Bath Preparation:
Preheat the Workpiece (If Necessary):
Immersion and Soak:
Quenching:
Tempering (If Applicable):
Post-Treatment Cleaning:
Barium chloride is highly toxic and requires strict safety measures [2]. The following protocol is essential for safe laboratory or industrial practice.
Barium Chloride Safety and Handling Protocol
The tables below summarize the sources, toxic effects, and analytical methods for barium and chlorate based on the available literature.
Table 1: Barium Contamination & Toxicity Overview
| Aspect | Details |
|---|---|
| Common Barium Compound | Barium Chloride (BaCl₂) [1] [2] |
| Primary Exposure Sources | Contaminated drinking water, food (fish, marine life), environmental spills [1] [3]. |
| Human Health Effects | Cardiac arrhythmia, vomiting, diarrhea, hypokalemia (low potassium), severe hypertension [3] [4]. |
| Mechanism of Toxicity | Induces organ-specific oxidative stress by disrupting redox homeostasis and mitochondrial function [1]. |
| Experimental Antidotes | Sodium Copper Chlorophyllin (SCC) shows protective effects in mice by mitigating oxidative damage in the liver and brain [1]. |
Table 2: Chlorate Contamination & Analysis Overview
| Aspect | Details |
|---|---|
| Primary Sources | By-product of water disinfection with chlorine-based agents; also found in herbicides and fireworks [5]. |
| Health Concerns | Affects the thyroid gland and causes oxidative damage to red blood cells [5]. |
| Regulatory Limits (EU) | Maximum Residue Limits (MRLs) set for various foods, ranging from 0.050 to 0.700 mg/kg [5]. |
| Analysis in Food | LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is a standard method for detection at very low levels [5]. |
For determining chlorate levels, a validated and robust laboratory method exists. The following diagram illustrates the core workflow based on a modified QuPPe (Quick Polar Pesticides) method, which is suitable for a broad range of food commodities [5].
Key Steps in the Workflow [5]:
Since a direct protocol for sodium removal from barium chlorate is unavailable, here are practical steps to find a solution:
The electrolytic production of chlorates from chlorides involves several key reactions. The following diagram outlines the general pathway from chloride to chlorate, which is also applicable to barium chlorate production.
Diagram: Primary Pathways in Chlorate Formation [1]
The most efficient path to chlorate is the chemical disproportionation reaction in the solution between hypochlorous acid (HClO) and hypochlorite ions (ClO⁻). A less efficient pathway is the direct anodic oxidation of hypochlorite, which wastes energy by producing oxygen [1].
Here are solutions to common problems encountered during this compound electrolysis, synthesized from experimental discussions [2] [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Insoluble Layer at Cell Bottom | Residual carbonate from precursor (BaCO₃) or formation of Ba(OH)₂ from cell becoming alkaline [2]. | Ensure complete reaction of BaCO₃ with HCl; pre-filter solution. Maintain slightly acidic pH to prevent hydroxide formation [2] [1]. |
| Low Current Efficiency/High Power Use | Incorrect pH, low temperature, or chloride concentration too high, leading to parasitic oxygen evolution [1]. | Maintain pH ~6, temperature between 60-80°C. For direct BaCl₂ electrolysis, monitor chloride concentration [1]. |
| Anode Coating or Damage | Formation of passivating barium sulfate (BaSO₄) layer or corrosive conditions degrading the anode [2] [1]. | Use high-purity chemicals to avoid sulfate contamination. Clean MMO anodes by running in an acidic, high-chloride solution [2]. Add dichromates to protect cathodes [1]. |
This workflow outlines the key stages for a typical batch electrolysis process for producing this compound, based on general chlorate cell operation principles [1].
Diagram: this compound Electrolysis Workflow [2] [1]
Key Operational Parameters:
While specific data for barium systems is scarce, general principles from sodium chlorate electrolysis can be applied:
The success of recrystallization depends on the significant difference in a compound's solubility at high versus low temperatures [1]. The following table provides the solubility of this compound (Ba(ClO₃)₂) in water, which is essential for planning your experiment [2].
| Temperature (°C) | Solubility (g per 100 mL of water) |
|---|---|
| 0 | 20.3 |
| 10 | 26.9 |
| 20 | 33.9 |
| 30 | 41.6 |
| 40 | 49.7 |
| 50 | 66.7 |
| 60 | 84.8 |
| 70 | 105 |
This protocol is adapted from general recrystallization principles to specifically purify this compound [1].
Dissolution
Crystallization
Isolation and Drying
Q1: My product purity is lower than expected after recrystallization. What could be the cause? Poor impurity rejection can stem from several mechanisms. A structured workflow can help identify the root cause [3]. Common issues include:
Q2: My solution is supersaturated, but no crystals are forming. What should I do? This is a common issue. You can induce crystallization through several methods:
The following diagram visualizes the key steps, decision points, and quality control measures in the recrystallization process.
| Question | Answer |
|---|---|
| What is the typical current efficiency for barium chlorate production? | A maximum current efficiency of 56% can be achieved with optimized parameters, with an energy consumption of 7.1 kW·h·kg⁻¹ [1]. |
| Which anode material is recommended? | The process has been successfully studied using noble metal oxide-coated titanium anodes [2] [1]. |
| Why is my cell producing low yields? | Low yields can result from suboptimal electrolyte concentration, incorrect pH, low temperature, or insufficient mixing at the cathode [2] [1]. |
| Is sodium contamination a concern? | Yes. If producing this compound for pyrotechnics, sodium contamination will impair color quality. Using barium chloride in electrolysis or purifying raw materials is recommended [3]. |
| How can I prevent the reduction of hypochlorite at the cathode? | A common method is adding small amounts of chromates or dichromates to the electrolyte, which form a protective layer on the cathode [4]. |
| Problem Area | Specific Issue | Possible Causes & Solutions |
|---|
| Cell Performance | Low Current Efficiency | • Cause: Current density is too high or too low. Solution: Maintain anode current density between 1.5–2.0 kA/m² [2]. • Cause: Electrolyte concentration is incorrect. Solution: Use a BaCl₂ concentration in the range of 200–250 g/L [2]. | | | High Energy Consumption | • Cause: Excessive cell voltage due to high resistance or parasitic reactions. Solution: Optimize electrode spacing and ensure parameters are within ranges listed in the experimental protocol to minimize side reactions like oxygen evolution [2]. | | Product Quality | Low Purity / Poor Color in End-use | • Cause: Contamination with sodium or other cations. Solution: Use high-purity barium chloride as a starting material instead of double decomposition methods involving sodium salts [3]. • Cause: Precipitation of barium hydroxide during electrolysis. Solution: Control the pH of the electrolyte to stay within an optimal, slightly acidic range to prevent this [4] [3]. | | Operational Issues | Precipitation in the Cell | • Cause: The solubilities of barium chloride and chlorate are relatively close. Solution: It is normal to only recover a small crop of crystals at a time. Recycle the mother liquor to maximize yield [3]. |
This methodology is based on the research by Vasudevan and Mohan (2006) [1], with parameters detailed by VulcanChem [2].
To produce this compound ( \text{(Ba(ClO}_3)_2\text{)} ) from barium chloride ( \text{(BaCl}_2\text{)} ) via electrolysis with optimized current efficiency.
The following table summarizes the key parameters for maximizing current efficiency [2]:
| Parameter | Optimal Range | Effect on Current Efficiency |
|---|---|---|
| BaCl₂ Concentration | 200–250 g/L | ↑ Efficiency up to 56% |
| Anode Current Density | 1.5–2.0 kA/m² | ↑ Reaction rate, but ↑ Energy use |
| Temperature | 35–45°C | ↑ Ion mobility, ↓ Side reactions |
| Cathode Rotation Speed | 1,000–1,500 rpm | ↑ Mass transfer, ↓ Polarization |
The following diagram maps the logical relationship between key parameters and outcomes, providing a visual guide for the optimization process.
For laboratory-scale production where high purity is critical (especially for pyrotechnic color quality), a non-electrolytic method via ammonium chlorate can be used [3].
The key hazards associated with barium chlorate, as reported by pyrotechnic sources, are its toxicity and incompatibility with certain substances, which can lead to spontaneous ignition [1] [2]. The following table outlines the core principles for safe handling.
| Hazard / Issue | Underlying Cause | Preventive Measure |
|---|---|---|
| Spontaneous Ignition | Reaction with sulfur or sulfides produces chlorine dioxide (ClO₂), an explosive gas [1]. | Never mix with sulfur or sulfides. Ensure all equipment is thoroughly cleaned to prevent accidental contact [1] [2]. |
| Friction/Impact Sensitivity | This compound mixtures are often more sensitive than those with other oxidizers like potassium chlorate [1]. | Handle with extreme care; avoid grinding, impact, or friction. Use non-sparking tools and static-dissipative work surfaces. |
| Toxicity | This compound is poisonous [1]. | Always wear appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety goggles [1]. |
For a research environment, establishing a protocol to assess the stability of this compound under various conditions is crucial. The diagram below outlines a generalized experimental workflow.
Here are some hypothetical Frequently Asked Questions tailored for researchers. The answers are based on general safety principles due to the lack of specific experimental data in the search results.
Q1: What is the most critical rule when handling this compound in the lab? A1: The most critical rule is to prevent any contact with sulfur, sulfides, or acidic compounds. This mixture can lead to the formation of explosive gases and spontaneous ignition, posing an immediate and severe risk [1].
Q2: What personal protective equipment (PPE) is mandatory? A2: At a minimum, you must wear a dust mask (NIOSH-approved), chemical-resistant gloves, safety goggles, and a lab coat. This compound is toxic and can be harmful if inhaled or through skin contact [1].
Q3: How should we store this compound in our chemical inventory? A3: Store in a cool, dry, and well-ventilated area, away from combustible materials. It must be kept in a clearly labeled, airtight container, physically separated in a dedicated cabinet from incompatible substances like sulfur, sulfides, and strong acids.
Q4: Are there safer alternative oxidizers we can use in our experiments? A4: Yes, depending on the application. In pyrotechnics, potassium perchlorate and strontium nitrate are often preferred as modern, safer alternatives to this compound [2]. For your specific pharmaceutical research, consult specialized chemical databases to identify a suitable and safer alternative oxidizer.
This compound is a strong oxidizer and is toxic. The table below summarizes its key hazard classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | NFPA 704 (Fire Diamond) |
|---|
| Oxidizer | | Danger | H271: May cause fire or explosion; strong oxidizer. H302: Harmful if swallowed. H332: Harmful if inhaled. [1] | Health: 2 Flammability: 0 Reactivity: 0 Special: - [1] | | Acute Toxicity | | | | | | Aquatic Toxicity | | | H411: Toxic to aquatic life with long-lasting effects. [1] | |
Proper storage segregation is the most critical step in preventing dangerous incidents. Never store chemicals alphabetically, as this can place incompatible materials together. [2]
The following diagram illustrates the logical decision process for safely storing this compound.
| Situation | Immediate Action | Notes |
|---|---|---|
| Inhalation | Move to fresh air. Seek medical attention. | May cause respiratory irritation and systemic toxicity. [1] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. | Soluble barium compounds are highly toxic. [1] |
| Skin Contact | Wash thoroughly with soap and water. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention if irritation persists. | |
| Spill | Wear PPE. Carefully collect material and place in a suitable container for disposal as hazardous waste. Avoid creating dust. |
The table below summarizes the primary hazards and key physical properties.
| Hazard/Property | Description |
|---|---|
| Health Hazards | Toxic if ingested, inhaled, or absorbed through skin; causes irritation, nausea, vomiting, muscle tremors, and potential methemoglobinemia [1] [2]. |
| Reactivity Hazards | Strong oxidizer; forms highly flammable or explosive mixtures with combustible materials, ammonium salts, powdered metals, sulfur, and strong acids [2]. |
| Physical Properties | White crystalline solid (monohydrate); density 3.18 g/cm³; melting point ~413.9°C (anhydrous, decomposes) [1] [2]. |
Adhere to the following protocols to minimize risks when working with this compound.
| Procedure | Details |
|---|---|
| Personal Protective Equipment (PPE) | Use dust respirator, goggles or face shield, rubberized gloves and shoes, and protective outer clothing [2]. |
| Engineering Controls | Use in a well-ventilated area or fume hood to prevent inhalation of dust [2]. |
| Spill Response | For small spills, place material in a clean, dry container and cover. For large spills, dike far ahead for later disposal. Keep combustibles away [2]. |
| Fire Response | Use water only; do not use dry chemicals or foams. Flood fire area from a distance [2]. |
| First Aid | Inhalation: Move to fresh air. Skin/Eye contact: Flush with copious water. Ingestion: Induce vomiting and call a physician immediately; victim should drink aqueous 10% magnesium or sodium sulfate solution [2]. |
Dispose of this compound as hazardous waste in accordance with local and federal regulations [1]. It is very harmful to aquatic organisms, so take care to prevent leaching into bodies of water [1].
The following workflow outlines the key steps for risk management when handling this compound:
Before beginning any experiment, understanding the fundamental properties and dangers of the chemicals involved is crucial. The table below summarizes this information for barium chlorate [1].
| Property | Specification / Value |
|---|---|
| Chemical Name | This compound |
| Chemical Formula | Ba(ClO₃)₂ (anhydrous), Ba(ClO₃)₂·H₂O (monohydrate) |
| Molar Mass | 304.22 g/mol (anhydrous), 322.24 g/mol (monohydrate) |
| Appearance | White crystalline solid |
| Major Hazard | Strong oxidizer, toxic (soluble barium salt) |
| Toxicity | LD₅₀ (oral, rat): 500.1 mg/kg; irritant, can cause methemoglobinemia |
| Key Use | Produces vibrant green color in pyrotechnic compositions |
Primary Safety Advisory: this compound is toxic and a strong oxidizer [2] [1]. It can be explosive upon strong impact and has been reported to self-ignite under specific conditions, such as when wet stars are dried in the sun [1]. Always use appropriate personal protective equipment (PPE) and conduct a thorough risk assessment before starting work.
Here are two common methods for synthesizing this compound. The choice between them often depends on the required purity, particularly regarding the absence of sodium ions, which can impair color quality in pyrotechnic applications [2] [1].
This is a common preparation method, though it can lead to sodium contamination.
This method can produce sodium-free this compound.
The following workflow outlines the decision process for selecting a synthesis method:
For your continued research, you may need to:
The table below summarizes crystallization data for various barium compounds from scientific literature. Note that these values are for reference as they pertain to compounds other than barium chlorate.
| Compound | Process Type | Key Temperature / Kinetic Data | Context / Conditions | Source |
|---|
| Barium Chloride (in ZBLAN glass) | Precipitation (Heat Treatment) | ~260 °C: Forms Hexagonal BaCl₂ ~290 °C: Forms Orthorhombic BaCl₂ | Heat treatment influences phase selection during crystallization. | [1] | | Barium Sulphate | Reaction Crystallization | Nucleation Rate (B⁰): ~10⁹ 1/(m³s) Growth Rate (G): ~10⁻¹¹ m/s | Estimated from crystal size distributions in a continuous crystallizer. | [2] | | Barium Borosilicate Glass-Ceramics | Crystallization | Glass Transition (T_g): ~650 °C Activation Energy (E): 280 - 330 kJ/mol | Calculated by Kissinger and Ozawa methods; indicates high thermal stability. | [3] |
Here are common problems and solutions based on general crystallization principles and the specific behavior of barium compounds.
| Problem | Possible Cause | Solution / Investigation Step |
|---|---|---|
| Unexpected Crystal Phase | Incorrect precipitation or heat treatment temperature. | Verify and precisely control the thermal profile. Even a 30°C difference can lead to a different crystal structure (e.g., hexagonal vs. orthorhombic) [1]. |
| Poor Crystal Size Distribution | Uncontrolled nucleation and growth rates. | Optimize process parameters like reactant concentration, residence time, and agitation. Using a continuous MSMPR crystallizer can help achieve a more consistent product [2]. |
| Low Product Yield | Supersaturation is too low or residence time is insufficient. | Ensure stoichiometric equivalent of reactants is used. Increase the residence time in a continuous crystallizer to allow for complete crystal growth [2]. |
| Impurities in Final Product | Corrosion of equipment or impurities in raw materials. | Use corrosion-resistant materials like stainless steel or specialized coatings in the production system. Source high-purity reactants [4]. |
Why is temperature control so critical in this compound crystallization? Temperature directly determines the kinetics of nucleation and growth and can influence the final crystal phase and structure. Even small deviations can lead to an entirely different polymorph with potentially different properties, as seen in related barium compounds [1].
What equipment is recommended for studying crystallization kinetics? A common and effective tool is a continuous Mixed-Suspension Mixed-Product-Removal (MSMPR) crystallizer. This setup, often a Draft Tube Baffle (DTB) type, allows for precise control over parameters like residence time and supersaturation, enabling the estimation of nucleation and growth rates [2].
How can I monitor the crystallization process in real-time? Modern production leverages advanced sensors and automation tools for real-time monitoring of temperature, pressure, and purity. Process control software can use this data to make immediate adjustments, improving yield and consistency [4].
The diagram below outlines a generalized workflow for establishing and controlling a barium crystallization process, integrating concepts from the search results.
Crystallization Process Development Workflow: This chart illustrates the key stages in developing a controlled crystallization process, from initial target setting to automated production.
The following diagram details the experimental method for obtaining the nucleation and growth rate data referenced in the troubleshooting guide.
Kinetics Analysis Workflow: This chart shows the process for determining crystallization kinetics using an MSMPR crystallizer and population balance models [2].
This section covers the primary production method and key safety considerations for barium chlorate, based on available technical literature.
Electrolytic Preparation Process The electrolytic method is a common way to produce chlorates. The following workflow outlines the general process, with specific safety and optimization details in the subsequent notes [1].
Critical Safety and Handling Notes
A major challenge in processes involving barium ions is the formation of insoluble barium sulfate (BaSO₄) scale. This is a different compound but highlights issues relevant to barium chemistry.
Factors Influencing Barium Sulfate Scale Formation Recent research (2024) identifies key factors that increase the rate and amount of barium sulfate scale formation [2]. The data in the table below is derived from experiments on BaSO₄ and provides a useful reference for understanding scaling behavior.
| Factor | Experimental Range | Observed Effect on Scale Formation |
|---|---|---|
| Injection Rate | 1 to 5 mL/min | Increased scale mass: 15.2 mg/L (at 1 mL/min) to 22.3 mg/L (at 5 mL/min) at 25°C [2]. |
| Temperature | 25°C to 75°C | Increased scale mass: 18.1 mg/L (at 25°C) to 26.5 mg/L (at 75°C) at 3 mL/min [2]. |
| Crystal Morphology | N/A | Transition from dendritic structures (lower T, slower rate) to spherical crystals (higher T, faster rate) [2]. |
Strategies for Scale Inhibition
The search results lack direct content on troubleshooting this compound process scaling. To build a comprehensive technical support center, I suggest:
| Feature | Barium Chlorate | Barium Nitrate |
|---|---|---|
| Chemical Formula | Ba(ClO₃)₂ (often found as a monohydrate) [1] | Ba(NO₃)₂ [2] |
| Primary Pyrotechnic Role | Oxidizer [1] | Oxidizer [2] [3] |
| Inherent Flame Color | Light apple green [4] | Bright white (from BaO emission) [3] |
| Green Color Mechanism | Direct emission from BaCl⁺ species in the flame [1] | Requires a chlorine donor in the composition to form BaCl⁺ [3] |
| Color Quality | Produces a vibrant, high-quality green; "intense greens" [1] [5] | Produces a green color when combined with chlorine donors [3] [6] |
| Typical Use in Mixtures | Can be the sole oxidizer in simple, high-quality green compositions [1] | Usually combined with other oxidizers like perchlorates for better color and burn rate [3] |
| Key Hazards | Toxic, strong oxidizer, can form shock/friction-sensitive mixtures, should never be mixed with sulfur [1] [5] | Toxic, can cause spontaneous ignition in moist mixtures with metal powders [3] |
The green color in pyrotechnics is primarily produced by the emission of light from excited barium ions (Ba²⁺) and, more effectively, from barium chloride (BaCl) species in the flame [7]. The different compounds facilitate this process in distinct ways.
The standard method for qualitatively observing this phenomenon is the flame test. The following workflow outlines the general steps for this demonstration.
Detailed Experimental Protocol (Based on Educational Flame Test Demo) [8]:
Both compounds are toxic and must be handled with care to avoid ingestion or inhalation of dust [1] [2] [3]. Comprehensive personal protective equipment (PPE) including gloves and safety goggles is essential.
A crucial safety distinction lies in their chemical compatibility:
For researchers and scientists, the choice between this compound and barium nitrate involves a trade-off between performance, safety, and cost:
The characterization of a compound like Barium Chlorate via X-ray Powder Diffraction (XRPD) typically follows a structured workflow. The diagram below outlines the key stages from sample preparation to final reporting.
For advanced analysis, researchers rely on specialized software. The table below compares two leading commercial software packages used for detailed XRD analysis, including phase identification and quantification.
| Feature | XRDanalysis (Anton Paar) [1] | HighScore Suite (Malvern Panalytical) [2] |
|---|---|---|
| Core Function | Versatile package for powder diffraction analysis | Suite designed to extract phase information from polycrystalline samples |
| Phase Identification | Search/Match in ICDD PDF databases; advanced residual search for minor phases [1] | Advanced Search-Match supporting various databases (e.g., CanDI-X) [2] |
| Quantitative Analysis | Rietveld refinement for phase fractions, crystallite size, and strain [1] | Rietveld refinement (HighScore Plus); "execution-only" Rietveld (RoboRiet) [2] |
| Workflow & Automation | Customizable workflows and batch processing for multiple datasets [1] | Not explicitly detailed in search results |
| Ideal For | Both novice and advanced users on Anton Paar instruments [1] | Researchers needing extensive database support and specialized analysis modules [2] |
Since the specific experimental data for Ba(ClO3)₂ is not available in the public search results, here is a practical approach to obtain it:
The search results indicate a significant gap in the available information:
To create your guide, you will need to consult more specialized scientific resources. Here are suggested avenues for your research:
Once you have gathered the necessary data from the sources above, you can structure it using the following approach. The tables below outline the key information to include.
Table 1: Fundamental Decomposition Characteristics
This table would summarize the core reaction details for each compound.
| Compound | Decomposition Reaction | Onset Temperature (°C) |
|---|---|---|
| This compound ((Ba(ClO_3)_2)) | ( Ba(ClO_3)_2 \rightarrow BaCl_2 + 3O_2 ) | Data needed |
| Potassium Chlorate ((KClO_3)) | ( 2KClO_3 \rightarrow 2KCl + 3O_2 ) | Data needed |
| Potassium Perchlorate ((KClO_4)) | ( KClO_4 \rightarrow KCl + 2O_2 ) | Data needed |
Table 2: Experimental Data from Thermal Analysis
This table would present quantitative data from standard laboratory tests.
| Compound | Mass Loss (Theoretical) | Mass Loss (Experimental) | Peak Temp. in DSC (°C) | Decomposition Enthalpy (ΔH, J/g) |
|---|---|---|---|---|
| This compound | Calculate from reaction | Data needed | Data needed | Data needed |
| Potassium Chlorate | Calculate from reaction | Data needed | Data needed | Data needed |
To ensure consistency in your guide, describe a standard methodology for the experiments cited. A typical protocol for Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) might include:
To create a diagram of the experimental workflow with Graphviz, you can use the following DOT language script. This provides a visual representation of the protocol described above.
Diagram Title: Thermal Analysis Workflow
The table below summarizes key physical, chemical, and safety properties of barium, potassium, sodium, and ammonium chlorates for a quick comparison.
| Property | Barium Chlorate | Potassium Chlorate | Sodium Chlorate | Ammonium Chlorate |
|---|---|---|---|---|
| Chemical Formula | Ba(ClO₃)₂·H₂O (monohydrate) [1] | KClO₃ [2] | NaClO₃ [3] | NH₄ClO₃ [1] [3] |
| Molecular Weight (g/mol) | 322.24 (monohydrate) [1] | 122.55 [2] | 106.44 | 101.49 |
| Oxygen Content (wt%) | 31.55% [2] | 39.17% [2] | ~45% | ~47% |
| Density (g/cm³) | 3.18 (monohydrate) [1] | 2.32 | 2.49 | 1.80 |
| Solubility (g/100g H₂O @20°C) | 33.8 [1] | 7.19 (at 20°C for KCl, estimate for KClO₃) | 101 (at 20°C for NaCl, estimate for NaClO₃) | ~28.7 [4] |
| Melting/Decomposition Point (°C) | 413.9 (decomposes) [1] | 356 (decomposes) | 248 (decomposes) | Decomposes explosively [3] |
| Primary Hazards | Toxic, strong oxidizer, impact-sensitive compositions [1] [5] | Strong oxidizer, forms friction-sensitive mixtures with sulfur [3] | Strong oxidizer, hygroscopic [3] | Unstable, explosive, forms sensitive NCl₃ [3] |
| Key Applications | Green colorant in pyrotechnics, chloric acid production [1] | Oxidizer in pyrotechnics, matches, disinfectants [3] | Herbicide, precursor to other chlorates/perchlorates [3] [6] | Not recommended for use due to instability [3] |
This compound can be synthesized through several methods, each with distinct advantages and challenges concerning purity, safety, and complexity.
This common method exploits differences in solubility.
BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaClThis method directly converts barium chloride to this compound.
BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂This method avoids metal cation contaminants.
2 NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2 NH₃ + CO₂ + H₂OThis compound requires stringent safety measures due to its toxicity and oxidizing power.
| Temperature | Solubility (g/100g H₂O) |
|---|---|
| 0 °C | 20.3 [1] |
| 20 °C | 33.8 [1] |
| 80 °C | 84.8 [1] |
| 100 °C | 105 [1] |
This data shows that This compound is highly soluble, and its solubility increases significantly with temperature, more than quintupling between 0°C and 100°C [1].
The primary data comes from a standard reference text, Fireworks: the art, science, and technique, indicating it was likely obtained through controlled laboratory measurement [1]. A general protocol for determining solubility versus temperature is as follows:
The workflow for this general experimental process is illustrated below:
For researchers working with this compound, it is critical to be aware of its significant hazards, which should inform all experimental protocols:
Oxidizer;Irritant;Environmental Hazard